Amphidinolactone A

Description

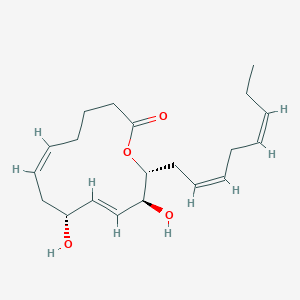

Amphidinolactone A is a 13-membered macrolide (molecular formula: C20H30O4) isolated from the marine dinoflagellate Amphidinium sp. (strain Y-25) . Its structure was elucidated using advanced spectroscopic techniques, including <sup>1</sup>H-<sup>1</sup>H COSY, NOESY, and HMBC correlations. Key structural features include:

- Ester linkage: Between C-1 and C-12, confirmed by <sup>1</sup>H and <sup>13</sup>C chemical shifts of CH2-2 and CH-12 .

- Double bond geometries: Z-configuration at C-5 and E-configuration at C-9 (determined by coupling constants), and Z-configuration at both C-14 and C-17 (supported by NOESY correlations and C-16’s <sup>13</sup>C chemical shift) .

- Relative stereochemistry: At C-8, C-11, and C-12, deduced from NOESY data .

Its total synthesis has been achieved in 13 linear steps, featuring an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to construct the 13-membered macrocycle .

Properties

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(6Z,9R,10E,12S,13R)-9,12-dihydroxy-13-[(2Z,5Z)-octa-2,5-dienyl]-1-oxacyclotrideca-6,10-dien-2-one |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-10-13-19-18(22)16-15-17(21)12-9-7-8-11-14-20(23)24-19/h3-4,6-7,9-10,15-19,21-22H,2,5,8,11-14H2,1H3/b4-3-,9-7-,10-6-,16-15+/t17-,18+,19-/m1/s1 |

InChI Key |

STBQZNSMPFUZOI-POQSKWFZSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H]1[C@H](/C=C/[C@@H](C/C=C\CCCC(=O)O1)O)O |

Canonical SMILES |

CCC=CCC=CCC1C(C=CC(CC=CCCCC(=O)O1)O)O |

Synonyms |

amphidinolactone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between Amphidinolactone A and its closest analog, Amphidinolactone B:

Key Structural Determinants of Bioactivity

- Macrocycle size: Larger rings (e.g., 26-membered in Amphidinolactone B) may improve interaction with cellular targets due to increased conformational flexibility .

- Oxygenated functional groups: The tetrahydrofuran ring and ketone in Amphidinolactone B likely contribute to its higher cytotoxicity compared to this compound .

- Double bond geometry: E-geometry in Amphidinolactone B’s C-7 and C-13 double bonds may stabilize bioactive conformations .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for elucidating the structural complexity of Amphidinolactone A, and how should experimental data be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D techniques like COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS) are foundational for structural determination. For validation, cross-verify spectral data with computational simulations (e.g., DFT for NMR chemical shifts) and compare to structurally related polyketides. Ensure reproducibility by repeating experiments under identical conditions and reporting solvent systems (e.g., CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts .

Q. What protocols are recommended for isolating this compound from marine dinoflagellates while minimizing degradation?

- Methodological Answer : Use flash chromatography with gradient elution (e.g., hexane/EtOAc to CH₂Cl₂/MeOH) for initial separation, followed by HPLC with C18 columns. To prevent degradation, maintain low temperatures (4°C during extraction), avoid prolonged light exposure, and use antioxidants like BHT in extraction solvents. Validate purity via HPLC-UV/ELSD and confirm integrity via LC-MS .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Analyze variables such as assay conditions (e.g., cell line viability, incubation time), compound purity, and solvent effects (e.g., DMSO concentration). Perform dose-response curves in triplicate and include positive controls (e.g., doxorubicin for cytotoxicity). Cross-reference data with orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) to confirm mechanisms .

Advanced Research Questions

Q. What strategies resolve ambiguities in the stereochemical configuration of this compound’s macrocyclic ring?

- Methodological Answer : Combine X-ray crystallography (if crystalline derivatives are obtainable) with NOESY/ROESY NMR to assign relative configurations. For absolute configuration, employ Mosher’s ester analysis or synthetic degradation followed by chiral HPLC. Computational methods (e.g., molecular dynamics for conformational analysis) can supplement experimental data .

Q. How can isotopic labeling experiments clarify the biosynthetic pathway of this compound in dinoflagellate cultures?

- Methodological Answer : Feed isotopically labeled precursors (e.g., ¹³C-acetate, ²H-glucose) to cultures and track incorporation via LC-MS/MS and NMR. Combine with transcriptomic data to identify polyketide synthase (PKS) gene clusters. Use time-course sampling to map precursor utilization and intermediate accumulation .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., hydroxyl group methylation, lactone ring expansion) and test in bioassays (e.g., cytotoxicity, antifungal activity). Use multivariate analysis (e.g., PCA) to correlate structural features with activity. Include negative controls (e.g., inactive analogs) to confirm specificity .

Q. How should researchers approach target identification for this compound in eukaryotic cells?

- Methodological Answer : Employ chemical proteomics (e.g., affinity chromatography with immobilized this compound) to isolate binding proteins, followed by LC-MS/MS for identification. Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing and monitor rescue phenotypes. Surface plasmon resonance (SPR) can quantify binding kinetics .

Data Management & Reproducibility

Q. What steps ensure reproducibility in this compound research, particularly when handling labile compounds?

- Methodological Answer : Document solvent systems, temperature, and light exposure conditions in detail. Use standardized protocols for bioassays (e.g., CLSI guidelines for antifungal testing). Publish raw spectral data in supplementary materials and deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) .

Q. How should contradictory findings about this compound’s ecological role be analyzed?

- Methodological Answer : Conduct meta-analyses of existing studies, weighting data by sample size and methodological rigor. Perform field studies to observe this compound production under varying environmental stressors (e.g., nutrient limitation, predator presence). Use ecological modeling to reconcile lab-based bioactivity with in situ behavior .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.